molecular formula C11H13NO B3165642 3-Isobutoxybenzonitrile CAS No. 902093-99-6

3-Isobutoxybenzonitrile

Cat. No.: B3165642
CAS No.: 902093-99-6
M. Wt: 175.23 g/mol
InChI Key: HAEJFIPEGLBUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutoxybenzonitrile is a benzonitrile derivative featuring an isobutoxy (–OCH₂CH(CH₃)₂) substituent at the 3-position of the aromatic ring. While direct data on this compound is absent in the provided sources, its properties can be inferred from analogs with similar alkoxy or substituted groups. Benzonitriles are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates. The isobutoxy group, being branched and moderately electron-donating, likely influences solubility, reactivity, and steric interactions compared to other substituents .

Properties

IUPAC Name

3-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJFIPEGLBUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304444
Record name 3-(2-Methylpropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902093-99-6
Record name 3-(2-Methylpropoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902093-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylpropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxybenzonitrile typically involves the etherification of 4-hydroxybenzonitrile with haloisobutane. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the etherification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxybenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the reagent used.

Scientific Research Applications

3-Isobutoxybenzonitrile finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Isobutoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Physical/Chemical Traits
3-Nitrobenzonitrile (CAS 619-24-9) –NO₂ at 3-position C₇H₄N₂O₂ 148.12 g/mol High polarity (nitro group), explosive hazards
3-Isopropoxy-2-methoxy-6-methylbenzonitrile (CAS 1260522-90-4) –OCH(CH₃)₂ (3-position), –OCH₃ (2), –CH₃ (6) C₁₂H₁₅NO₂ 205.26 g/mol Increased steric hindrance; methoxy enhances electron density
3-(3-Oxopropyl)benzonitrile (CAS 111376-39-7) –CH₂CH₂CO– (3-position) C₁₀H₉NO 159.19 g/mol Ketone functionality introduces polarity and reactivity
3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile (CAS 1040052-47-8) –CH₂NHCH(CH₃)CH₂CH₃ (3-position) C₁₃H₁₈N₂ 202.30 g/mol Amino group enables hydrogen bonding; basicity
Inferred data for 3-Isobutoxybenzonitrile –OCH₂CH(CH₃)₂ (3-position) C₁₁H₁₃NO 175.23 g/mol* Moderate lipophilicity; electron-donating ether group

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Effects: Electron-Withdrawing vs. Electron-Donating: Nitro (–NO₂, ) drastically reduces electron density, enhancing electrophilic substitution resistance, whereas alkoxy groups (–OCH₂CH(CH₃)₂, –OCH(CH₃)₂) donate electrons, activating the ring . Steric Bulk: Isobutoxy’s branching may hinder reactions at the 2- and 4-positions more than smaller substituents like methoxy .
  • Polarity and Solubility: Nitro derivatives (e.g., 3-nitrobenzonitrile) exhibit higher polarity but lower solubility in nonpolar solvents compared to alkoxy analogs . The ketone in 3-(3-oxopropyl)benzonitrile increases polarity, favoring aqueous solubility .

Biological Activity

3-Isobutoxybenzonitrile is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological properties of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

Chemical Structure

This compound features a benzonitrile core substituted with an isobutoxy group. The chemical structure can be represented as follows:

C9H11NO 3 Isobutoxybenzonitrile \text{C}_9\text{H}_{11}\text{NO}\quad \text{ 3 Isobutoxybenzonitrile }

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl alcohol with benzonitrile under acidic conditions. This process allows for the introduction of the isobutoxy group onto the aromatic ring.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit moderate activity against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values ranging from 32.8 to 47.6 μM against multiple cancer types, indicating promising antiproliferative effects .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways. Research suggests that compounds in this class can inhibit key signaling pathways associated with cancer cell proliferation and survival, such as the AKT and ERK pathways .

Case Studies

Case studies focusing on compounds related to this compound provide insights into its biological efficacy and therapeutic potential:

  • Study on Antiproliferative Effects :
    • A study evaluated a series of N-substituted benzimidazole derivatives, including those structurally related to this compound.
    • Results indicated significant inhibition of cell growth in A431 and A549 cancer cell lines, with some derivatives showing IC50 values as low as 1.1 μM .
  • Impact on Inflammatory Cytokines :
    • Another investigation assessed the anti-inflammatory properties alongside anticancer activity.
    • Compounds demonstrated the ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual action mechanism that could be beneficial in treating cancers associated with inflammation .

Data Table: Biological Activity Overview

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA43132.8Inhibition of AKT/ERK pathways
Related Benzimidazole Deriv.A5491.1Antiproliferative effects
Isobutyl-substitutedHL-604.4Cytokine modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isobutoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Isobutoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.